Phenyl 2,6-dichlorobenzoate
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Overview
Description
Phenyl 2,6-dichlorobenzoate is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,6-dichlorobenzoate can be synthesized through the esterification of 2,6-dichlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxyl group, followed by the addition of phenol. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dichlorobenzoic acid and phenol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Substituted phenyl benzoates.
Hydrolysis: 2,6-dichlorobenzoic acid and phenol.
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Scientific Research Applications
Phenyl 2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic Acid: A precursor in the synthesis of phenyl 2,6-dichlorobenzoate.
Phenyl Benzoate: Lacks the chlorine substituents, resulting in different chemical properties.
2,4-Dichlorobenzoic Acid: Similar structure but with chlorine atoms at different positions.
Uniqueness
The specific positioning of these chlorine atoms can enhance the compound’s stability and reactivity compared to other phenyl benzoate derivatives .
Properties
CAS No. |
71849-98-4 |
---|---|
Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
phenyl 2,6-dichlorobenzoate |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H |
InChI Key |
ZNPIVESKOKHXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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